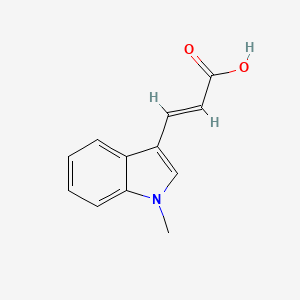
(E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid” is a chemical compound with the molecular formula C12H11NO2 . It is an indole derivative that contains a double bond between the third and fourth carbon atoms of the acrylic acid group .
Molecular Structure Analysis
The molecular structure of “(E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid” consists of 12 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 201.22124 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid” are not fully available. The molecular weight is 201.22124 . The exact values for density, boiling point, melting point, and flash point are not specified .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One notable application of related acrylic acid derivatives is in the field of corrosion inhibition. For instance, research on the corrosion behavior of iron coated with self-assembled films of related compounds has shown that these films can spontaneously form on the iron surface, offering protection against corrosion. The inhibition ability of the films was enhanced with longer immersion times in the solution, demonstrating their potential in protecting metal surfaces from corrosive environments (Zhang Zhe et al., 2009).
Organic Synthesis and Catalysis
In organic synthesis, certain derivatives of "(E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid" have been employed as intermediates in the stereoselective synthesis of biologically relevant compounds. For example, L-proline catalyzed reactions have been used for the stereoselective synthesis of (E)-methyl α-(3-formyl-1H-indol-2-yl)-β-aryl/alkyl-substituted acrylates, providing a pathway to produce highly substituted carbazoles, γ-carbolines, and prenostodione, which are important in medical research and drug development (Soumen Biswas et al., 2013).
Material Science and Polymer Chemistry
Research in material science has utilized related compounds for the development of new polymeric materials with specific properties. For instance, studies on poly(3-thiophen-3-yl-acrylic acid) have provided insights into the structural and electronic properties of this new polythiophene derivative, which is soluble in polar solvents. Theoretical and experimental studies have helped in predicting and confirming the polymer's structure and electronic properties, showcasing its potential applications in electronics and materials science (O. Bertran et al., 2008).
Biotechnology and Microbial Engineering
In biotechnology, derivatives of "(E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid" have been explored for the development of transcriptional sensors for detecting heterologous production of acrylic acid in microbial hosts. Such sensors facilitate rapid and easy detection of in vivo acrylic acid production, enabling the optimization of microbial production processes for this important industrial chemical. The development of an AA-biosensor exemplifies the application of these compounds in enhancing microbial production systems for "green" acrylic acid (Sarada S. Raghavan et al., 2019).
Eigenschaften
IUPAC Name |
(E)-3-(1-methylindol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,14,15)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDWQKRESZUTAZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

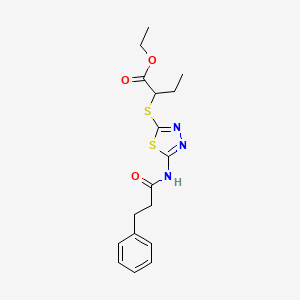
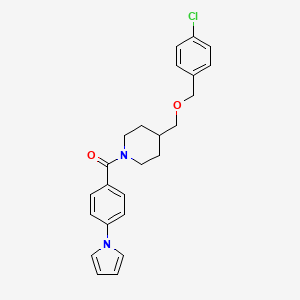
![6-Bromo-3,4-dihydrospiro[benzo[B][1,4]oxazine-2,1'-cyclobutane] hcl](/img/structure/B2804011.png)
![6-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2804013.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2804014.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2804016.png)
![3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2804019.png)
![[3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2804020.png)


![N-(1-cyanocyclopentyl)-2-[4-[(2-methoxy-5-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B2804024.png)
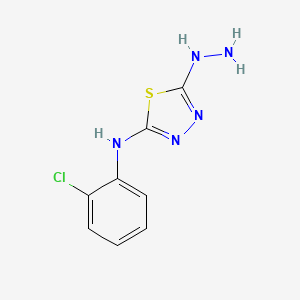
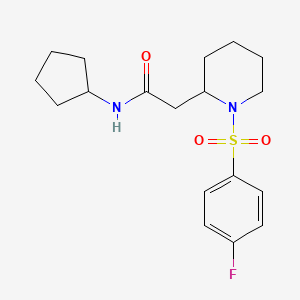
![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804028.png)